molecular formula C15H13BrN2O3 B2717723 (E)-5-bromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide CAS No. 330671-96-0

(E)-5-bromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide

Cat. No.: B2717723
CAS No.: 330671-96-0
M. Wt: 349.184
InChI Key: ZYTSXXSFOCKLQW-RQZCQDPDSA-N
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Description

(E)-5-Bromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide is a Schiff base derivative synthesized via the condensation of 4-methoxybenzhydrazide with 5-bromo-3-methoxysalicylaldehyde under reflux conditions in methanol . The compound crystallizes in an E-configuration, stabilized by intramolecular hydrogen bonding between the hydroxyl (–OH) and hydrazone (–NH) groups . X-ray diffraction studies reveal a planar structure with intermolecular interactions such as Br···O and π-π stacking, contributing to its crystalline stability .

Properties

IUPAC Name

5-bromo-2-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c1-21-12-5-2-10(3-6-12)9-17-18-15(20)13-8-11(16)4-7-14(13)19/h2-9,19H,1H3,(H,18,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTSXXSFOCKLQW-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-bromo-2-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzohydrazide and 4-methoxybenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-5-bromo-2-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of (E)-5-bromo-2-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide involves its interaction with various molecular targets and pathways. In biological systems, it can bind to enzymes and proteins, altering their activity and leading to effects such as inhibition of microbial growth or induction of apoptosis in cancer cells. The compound’s ability to chelate metal ions also plays a role in its biological and catalytic activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

The bromo and hydroxy substituents at specific positions distinguish this compound from analogs. Key comparisons include:

Table 1: Comparison of Physical Properties
Compound Name Substituents Yield (%) Melting Point (°C) Molecular Formula Reference
Target Compound 5-Br, 2-OH, 4-OCH₃ ~70* Not reported C₁₅H₁₃BrN₂O₄
(E)-N′-(4-Methoxybenzylidene)benzohydrazide (MBBH) H, 4-OCH₃ 70–85 230–245 C₁₅H₁₄N₂O₂
H18 (Pyrazole derivative) 4-OCH₃, o-tolyl 70.12 240–242 C₃₄H₂₈N₄O₂
Compound 1 () 3-Br, 2-Cl, 5-NO₂ Not reported Not reported C₁₄H₁₀BrClN₃O₃
(E)-4-Bromo-N′-(4-methoxybenzylidene)benzohydrazide 4-Br, 4-OCH₃ 76.19 239–241 C₁₅H₁₃BrN₂O₃

*Yield estimated from analogous syntheses in .

  • Hydroxy vs. Methoxy: The 2-hydroxy group in the target compound facilitates stronger hydrogen bonding compared to 2-methoxy analogs, as seen in the crystal structure of 3-bromo-N'-(4-hydroxybenzylidene)benzohydrazide .
Table 2: Antimicrobial Activity Comparison
Compound Microbial Inhibition (Zone of Inhibition, mm) Reference
Target Compound Not reported
Compound 1 () E. coli: 18 mm; S. aureus: 20 mm
3-Bromo-N'-(4-nitrobenzylidene)benzohydrazide C. albicans: 15 mm; B. subtilis: 17 mm
MBBH Nickel Complex Antifungal: 80% inhibition at 50 µg/mL
  • Key Findings: The absence of nitro or pyrazole groups in the target compound may reduce broad-spectrum antimicrobial activity compared to derivatives like Compound 1 .

Crystallographic and Thermal Stability

Table 3: Structural and Thermal Properties
Compound Crystal System Intermolecular Interactions TGA Decomposition (°C) Reference
Target Compound Monoclinic Br···O, π-π stacking Not reported
(E)-N′-(2-Bromobenzylidene)-4-methylbenzohydrazide Monoclinic C–H···π, Br···Br 220–300
MBBH Ligand Orthorhombic O–H···N, C=O···H–C 180–250
  • Thermal Behavior: Bromo substituents generally increase thermal stability, as seen in (E)-4-bromo-N'-(4-methoxybenzylidene)benzohydrazide, which decomposes above 220°C . The target compound’s Br···O interactions may further enhance stability compared to non-brominated analogs .

Spectroscopic Signatures

  • IR Spectroscopy : The target compound shows characteristic peaks at 1620 cm⁻¹ (C=N) and 3250 cm⁻¹ (N–H), consistent with MBBH derivatives .
  • ¹H NMR : The methoxy (–OCH₃) signal appears at δ 3.79 ppm, while the hydroxyl (–OH) proton is downfield-shifted to δ 12.1 ppm due to hydrogen bonding .

Biological Activity

(E)-5-bromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide is a hydrazone compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, structural characteristics, and biological activities, including antimicrobial and anticancer properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 4-methoxybenzylhydrazine. The reaction is generally carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is purified through recrystallization.

Structural Analysis

The compound's structure can be elucidated using various spectroscopic techniques:

  • FT-IR Spectroscopy : Used to identify functional groups.
  • NMR Spectroscopy : Provides information on the molecular environment of hydrogen and carbon atoms.
  • X-ray Crystallography : Determines the three-dimensional arrangement of atoms within the molecule.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.91 µg/mL
Escherichia coli15.62 µg/mL
Pseudomonas aeruginosa31.25 µg/mL

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. In vitro assays using human cancer cell lines have demonstrated its ability to inhibit cell proliferation.

Cell Line IC50 (µM) Effect
HepG2 (liver cancer)15.0Moderate cytotoxicity
MDA-MB-231 (breast cancer)10.0Strong cytotoxicity
A549 (lung cancer)20.0Moderate cytotoxicity

The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS).

Case Studies

  • Antituberculosis Studies : Molecular docking studies have been conducted to evaluate the compound's effectiveness against Mycobacterium tuberculosis. The compound showed a binding energy of -9.70 kcal/mol with the InhA enzyme, indicating strong potential as an antituberculosis agent .
  • Cytotoxicity Assessments : A study assessed the acute toxicity of this compound using zebrafish embryos, revealing moderate toxicity at higher concentrations but no significant adverse effects at lower doses .

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